2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl-
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Overview
Description
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- is a heterocyclic compound that features a pyridine ring with a thione group and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- typically involves the reaction of a pyridine derivative with a thione source under specific conditions. One common method involves the use of dimethylamine and a suitable pyridine precursor, followed by cyclization and thione formation. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A similar compound with a dimethylamino group attached to a pyridine ring.
2-Mercaptopyridine: Contains a thione group attached to a pyridine ring.
N,N-Dimethyl-4-aminopyridine: Another derivative with a dimethylamino group on the pyridine ring
Properties
CAS No. |
59743-23-6 |
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Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
4-(dimethylamino)-2,2-dimethyl-1,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C9H16N2S/c1-9(2)6-7(11(3)4)5-8(12)10-9/h5H,6H2,1-4H3,(H,10,12) |
InChI Key |
XMIVUKIYJUWUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=S)N1)N(C)C)C |
Origin of Product |
United States |
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